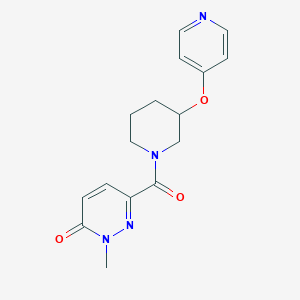

2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

CAS No.: 2034432-86-3

Cat. No.: VC4397244

Molecular Formula: C16H18N4O3

Molecular Weight: 314.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034432-86-3 |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 314.345 |

| IUPAC Name | 2-methyl-6-(3-pyridin-4-yloxypiperidine-1-carbonyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C16H18N4O3/c1-19-15(21)5-4-14(18-19)16(22)20-10-2-3-13(11-20)23-12-6-8-17-9-7-12/h4-9,13H,2-3,10-11H2,1H3 |

| Standard InChI Key | NSFBQFRWZXPKID-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Introduction

The compound 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates elements of pyridazine, piperidine, and pyridine rings. This compound is not explicitly detailed in the provided search results, but its structure suggests it belongs to a class of compounds with potential biological activity due to its heterocyclic components.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridazinone ring and the attachment of the piperidine and pyridin-4-yloxy groups. Common methods might involve condensation reactions or nucleophilic substitutions.

Biological Activity and Potential Applications

Compounds with similar structures have been explored for various biological activities, including potential roles in pharmaceuticals. The presence of heterocyclic rings often confers interesting pharmacological properties, such as enzyme inhibition or receptor binding.

Research Findings and Future Directions

While specific research findings on 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one are not available, related compounds have shown promise in medicinal chemistry. Future studies could focus on synthesizing this compound and evaluating its biological activity, potentially leading to new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume